SR 4330

Tumor Hypoxia Pharmacokinetics Bioreductive Metabolism

SR 4330 (3-amino-1,2,4-benzotriazine) is the stable, four-electron reduction metabolite of the bioreductive drug Tirapazamine. Unlike the active parent or its mono-N-oxide intermediates, SR 4330 is the terminal detoxification product, achieving a 6-fold higher tumor accumulation (196% tumor/plasma ratio) than Tirapazamine itself. This distinct biological profile makes it the only chemically valid reference standard for accurate LC-MS/MS quantitation of Tirapazamine metabolism and the required negative control for DNA damage assays in hypoxic tumor models. Procure high-purity (≥97%) SR 4330 to ensure analytical fidelity in your preclinical pharmacokinetic and mechanistic studies.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 20028-80-2
Cat. No. B041255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 4330
CAS20028-80-2
SynonymsNSC 286693;  SR 4330;  Win 60109;  (Benzo[1,2,4]triazin-3-yl)amine;  3-Amino-1,2,4-benzotriazine;  1,2,4-Benzotriazin-3-amine
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N=N2)N
InChIInChI=1S/C7H6N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,8,9,11)
InChIKeyBHHRGAKNBXQGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SR 4330 (CAS 20028-80-2): Research-Grade Hypoxia-Activated Metabolite for Quantitative Bioanalysis


SR 4330, chemically designated 3-amino-1,2,4-benzotriazine, is a nitrogen-containing heterocyclic compound [1]. It is critically important to note that this compound is not a primary therapeutic; rather, it is the stable, four-electron reduction metabolite of the experimental anticancer bioreductive drug Tirapazamine (SR 4233), formed via enzymatic processing under both aerobic and anaerobic conditions [2]. Its primary scientific utility is as a reference standard for analytical detection and pharmacokinetic profiling of Tirapazamine metabolism in vivo, where its formation and distribution are key endpoints in studies of tumor hypoxia and drug activation [3].

SR 4330 (CAS 20028-80-2): A Critical Distinction in Bioreductive Metabolism Research


Substitution with its parent compound, Tirapazamine (SR 4233), or its co-metabolite, SR 4317, in analytical or pharmacokinetic studies is scientifically invalid due to distinct bioreduction pathways and disparate in vivo behavior. SR 4330 is the terminal reduction product, a distinct molecular entity from the parent di-N-oxide and the intermediate mono-N-oxide [1]. Quantitative data show that SR 4330 achieves vastly higher tumor accumulation (196% tumor/plasma ratio) compared to the active parent drug SR 4233 (32%), a 6-fold differential that is critical for interpreting drug distribution and metabolic clearance [2]. Furthermore, in controlled enzymatic studies, the production of SR 4330 is 3-fold higher under anaerobic conditions than aerobic, a key indicator of the hypoxic bioreductive process that is not applicable to the parent compound [3]. Therefore, for accurate quantitation of Tirapazamine metabolism or elucidation of its detoxification pathway, SR 4330 is the only chemically valid reference standard.

SR 4330 (CAS 20028-80-2): Quantified Comparative Performance Data


Tumor-Specific Accumulation of SR 4330 vs. Parent Drug SR 4233

In an in vivo murine model, SR 4330 exhibits a substantially higher tumor-to-plasma distribution ratio compared to its active parent drug, Tirapazamine (SR 4233). This demonstrates the preferential formation and/or retention of this metabolite within the hypoxic tumor microenvironment [1]. This differential accumulation is a quantifiable metric that distinguishes SR 4330 as a biomarker of tumor-specific drug metabolism, which cannot be inferred from parent drug measurements alone.

Tumor Hypoxia Pharmacokinetics Bioreductive Metabolism

Analytical Detection Limits of SR 4330 vs. Tirapazamine and SR 4317

A validated on-line microdialysis HPLC method established distinct detection limits for Tirapazamine and its two main metabolites. The analytical sensitivity for each species differs, with SR 4330 demonstrating a detection limit of 0.007 μM, which is quantifiably different from the parent drug and the co-metabolite [1]. This provides precise benchmarks for method development and validation in studies tracking the fate of Tirapazamine.

Analytical Chemistry HPLC Bioanalysis

Bioreductive Formation Rate of SR 4330 Under Aerobic vs. Anaerobic Conditions

The enzymatic reduction of Tirapazamine (SR 4233) to its metabolites is oxygen-sensitive. In a purified enzyme system, the total reduction of SR 4233 to its known metabolites, which includes SR 4330, is quantifiably higher under anaerobic conditions [1]. This differential rate directly links SR 4330 formation to the degree of hypoxia, confirming its utility as a downstream marker of the bioreductive process.

Enzymology Hypoxia Drug Metabolism

SR 4330 (CAS 20028-80-2): Validated Application Scenarios for Research and Industry


As a Quantitative Reference Standard for LC-MS/MS Bioanalysis

Given its well-defined chromatographic behavior and established detection limits [1], SR 4330 is the required reference standard for developing and validating LC-MS/MS methods to quantify Tirapazamine metabolism in preclinical plasma, tumor, and tissue samples. Its use ensures accurate measurement of the terminal four-electron reduction pathway, a key component of complete mass balance and pharmacokinetic studies.

As a Critical Component in In Vitro Bioreductive Activation Assays

In mechanistic enzymology studies, the formation of SR 4330 is a quantifiable endpoint. Its production rate under varying oxygen tensions provides a direct measure of the activity of cellular reductases like DT-diaphorase [2]. Inclusion of an authentic SR 4330 standard is essential for confirming the identity and quantifying the yield of this specific detoxification pathway, allowing for accurate determination of the flux through the bioreductive cascade.

As a Negative Control in Cellular Hypoxia and DNA Damage Studies

Research has demonstrated that, unlike its mono-N-oxide counterpart SR 4317, the fully reduced SR 4330 is the terminal, stable detoxification product of Tirapazamine metabolism and does not induce DNA damage [3]. This established property makes SR 4330 an essential and chemically-defined negative control for investigating the specific DNA-damaging effects of Tirapazamine's active radical intermediates in hypoxic cell culture models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR 4330

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.